N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of methoxy groups: Methoxylation can be performed using methyl iodide and a base such as potassium carbonate.
Attachment of the carbonyl group: This step often involves acylation using an appropriate acyl chloride.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the additional functional groups.
N-(2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)ethyl)-4-fluorobenzamide: Similar structure with a different substituent on the benzyl group.
2,3,5,6-Tetramethylbenzenesulfonamide: Contains the sulfonamide group but lacks the tetrahydroisoquinoline core.
Uniqueness
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRROZIMLOFAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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